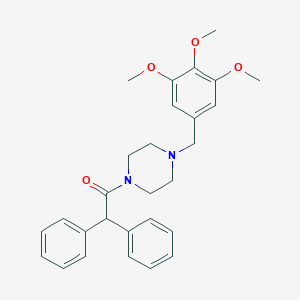![molecular formula C16H24N2O2S B249215 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)
1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine, also known as PIPES, is a commonly used buffer in biochemical and molecular biology experiments. PIPES is a zwitterionic compound that can maintain a constant pH value even when the temperature changes. Due to its unique properties, PIPES has become a popular choice for many scientific research applications.
Wirkmechanismus
1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine is a zwitterionic compound that can maintain a constant pH value due to its ability to donate or accept protons. It acts as a weak acid and a weak base, which allows it to resist changes in pH even when the temperature changes. 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine can also form complexes with metal ions, which makes it useful in certain biochemical experiments.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine as a buffer include its ability to maintain a constant pH value, its low UV absorbance, and its compatibility with a wide range of biological molecules. However, 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine has some limitations, such as its relatively high cost compared to other buffers and its limited solubility in water at low pH values.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the development of new 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine derivatives with improved properties, such as increased solubility or reduced cost. Another area of research is the application of 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine in new areas of scientific research, such as drug delivery or nanotechnology. Additionally, the use of 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine in combination with other buffers or additives may lead to new insights into the behavior of biological molecules.
Synthesemethoden
The synthesis of 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction between piperazine and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine and hydrogen chloride as a byproduct. The resulting compound can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine is widely used in scientific research as a buffer in various biochemical and molecular biology experiments. It is particularly useful in experiments that require a constant pH value, such as enzyme assays, protein purification, and electrophoresis. 1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine has also been used as a buffer in the preparation of liposomes and as a component of culture media for cell growth.
Eigenschaften
Produktname |
1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C16H24N2O2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-cyclopentyl-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H24N2O2S/c1-14-6-8-16(9-7-14)21(19,20)18-12-10-17(11-13-18)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3 |
InChI-Schlüssel |
HFFZNIBXGRGSNG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)



![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)




